An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Chloro-DMT Hydrochloride
An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 5-Chloro-DMT Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, pharmacological, and metabolic properties of 5-Chloro-N,N-dimethyltryptamine hydrochloride (5-Chloro-DMT HCl). The information is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Chemical Properties
5-Chloro-DMT hydrochloride is a halogenated tryptamine (B22526) derivative. The addition of a chlorine atom at the 5-position of the indole (B1671886) ring significantly influences its chemical and pharmacological characteristics compared to its parent compound, N,N-dimethyltryptamine (DMT).
Physicochemical Data
A summary of the key physicochemical properties of 5-Chloro-DMT hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Formal Name | 5-chloro-N,N-dimethyl-1H-indole-3-ethanamine, monohydrochloride | [1] |
| CAS Number | 1016-45-1 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂ • HCl | [1] |
| Formula Weight | 259.2 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 3 mg/mL | [1] |
| λmax | 225 nm | [1] |
| SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl | [1] |
| InChI Key | WRVJYIJSCHQCOW-UHFFFAOYSA-N | [1] |
Stability and Storage
5-Chloro-DMT hydrochloride is a stable compound under appropriate storage conditions. It should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Pharmacological Profile
5-Chloro-DMT is a serotonin (B10506) receptor agonist with a distinct pharmacological profile compared to DMT. Its primary mechanism of action involves interaction with various serotonin (5-HT) receptor subtypes.
Receptor Binding Affinity
5-Chloro-DMT exhibits affinity for several serotonin receptors, with a notable preference for the 5-HT₁A receptor. The binding affinities (Ki) for key serotonin receptors are summarized in Table 2.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT₁A | 33 | [2] |
| 5-HT₂A | Data not available | |
| 5-HT₂C | Data not available |
It has been noted that 5-Chloro-DMT shows higher affinity for the 5-HT₁A receptor compared to unsubstituted DMT, with approximately 10-fold higher selectivity for this receptor over the 5-HT₂A receptor.[2]
Functional Activity
5-Chloro-DMT acts as an agonist at 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[2] It has been shown to be a potent partial agonist at the 5-HT₂A receptor, though with lower efficacy in stimulating calcium mobilization compared to DMT.[2] In animal models, it produces the head-twitch response, a behavioral proxy for psychedelic effects in rodents.[2] It also induces hypolocomotion and hypothermia, which are effects thought to be mediated by 5-HT₁A receptor activation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 5-Chloro-DMT hydrochloride.
Synthesis of 5-Chloro-DMT Hydrochloride
The synthesis of 5-Chloro-DMT can be achieved through the Speeter-Anthony tryptamine synthesis, a well-established method for preparing N,N-dialkylated tryptamines from an indole starting material.[3]
Step 1: Synthesis of 5-Chloroindole-3-glyoxylyl chloride
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-chloroindole (B142107) (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
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Cool the suspension to 0°C using an ice bath.
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Add oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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Allow the reaction to stir at 0°C for 2 hours. The formation of a yellow precipitate, 5-chloroindole-3-glyoxylyl chloride, will be observed.
Step 2: Synthesis of N,N-dimethyl-5-chloroindole-3-glyoxylamide
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To the suspension from Step 1, add a solution of dimethylamine (B145610) (2.5 equivalents) in anhydrous diethyl ether dropwise at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
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Filter the reaction mixture and wash the solid with water to remove dimethylamine hydrochloride.
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Dry the resulting solid, N,N-dimethyl-5-chloroindole-3-glyoxylamide, under vacuum.
Step 3: Reduction to 5-Chloro-N,N-dimethyltryptamine
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In a separate three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
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Add the N,N-dimethyl-5-chloroindole-3-glyoxylamide from Step 2 portion-wise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for 6 hours.
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Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
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Filter the resulting aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield crude 5-Chloro-N,N-dimethyltryptamine.
Step 4: Purification and Salt Formation
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Purify the crude 5-Chloro-DMT by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol).
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Dissolve the purified freebase in a minimal amount of anhydrous diethyl ether.
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Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation of the hydrochloride salt is complete.
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Collect the white crystalline precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 5-Chloro-DMT hydrochloride.
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of 5-Chloro-DMT hydrochloride at serotonin receptors.
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Membrane Preparation : Utilize cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT₁A or 5-HT₂A).
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Assay Buffer : Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
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Competition Binding :
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In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A or [³H]ketanserin for 5-HT₂A), and varying concentrations of 5-Chloro-DMT hydrochloride.
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For total binding, omit the test compound.
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For non-specific binding, include a high concentration of a known non-labeled ligand.
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Incubation : Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
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Filtration : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Washing : Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis : Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Activity Assay (Calcium Mobilization for Gq-Coupled Receptors)
This protocol describes a method to assess the functional agonist activity of 5-Chloro-DMT hydrochloride at Gq-coupled serotonin receptors like 5-HT₂A.
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Cell Culture : Culture a cell line stably expressing the human 5-HT₂A receptor in a suitable medium.
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Cell Plating : Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
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Fluorescent Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for 60 minutes.
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Compound Addition : Prepare serial dilutions of 5-Chloro-DMT hydrochloride in the assay buffer.
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Fluorescence Measurement : Use a fluorescence plate reader to measure the baseline fluorescence, then add the different concentrations of 5-Chloro-DMT hydrochloride and immediately begin kinetic reading of fluorescence intensity over a period of 2-3 minutes.
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Data Analysis : Calculate the increase in fluorescence over baseline for each concentration. Determine the EC₅₀ value by plotting the response as a function of the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay
This protocol outlines a method to evaluate the metabolic stability of 5-Chloro-DMT hydrochloride using human liver microsomes.
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Reagents : Human liver microsomes, NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).
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Incubation Mixture : Prepare an incubation mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
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Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 5-Chloro-DMT hydrochloride (at a final concentration of, for example, 1 µM).
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Time Points : At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
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Sample Preparation : Centrifuge the quenched samples to precipitate the proteins.
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LC-MS/MS Analysis : Analyze the supernatant for the remaining concentration of 5-Chloro-DMT hydrochloride using a validated LC-MS/MS method.
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Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway
5-Chloro-DMT, as a 5-HT₂A receptor agonist, is expected to activate the canonical Gq-coupled signaling cascade. This pathway is crucial for the psychedelic effects of many tryptamines.
Caption: Canonical 5-HT₂A receptor Gq-coupled signaling pathway.
Experimental Workflow for Tryptamine Characterization
The following diagram illustrates a typical experimental workflow for the preclinical characterization of a novel tryptamine like 5-Chloro-DMT.
Caption: Preclinical experimental workflow for tryptamine drug discovery.
